molecular formula C24H19N3O2 B2841829 indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone CAS No. 879915-96-5

indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone

Cat. No. B2841829
CAS RN: 879915-96-5
M. Wt: 381.435
InChI Key: INEHJNBHCXXOJC-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Catalytic Applications

The synthesis of (S)-α,α-diphenyl-(indolin-2-yl)methanol, a compound related to the chemical structure , demonstrates the utility of chiral oxazaborolidine catalysts for enantioselective borane reductions of prochiral ketones. This showcases the compound's relevance in synthesizing chiral secondary alcohols, highlighting its importance in organic synthesis and potential pharmaceutical applications (Martens et al., 1992).

Antitumor Activity

3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) is an indole compound with notable antitubulin action and potent antitumor activity across various preclinical models. It demonstrates a promising pharmacological profile, avoiding drug resistance mediated by P-glycoprotein and exhibiting less neurotoxicity compared to vinca alkaloids. The pharmacokinetics and metabolism studies of I-387 offer insights into the design of drugs with potent anticancer effects (Ahn et al., 2011).

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl(phenyl)methanone derivatives, related to the compound in focus, have been synthesized and shown to exhibit promising in vitro protein tyrosine kinase inhibitory activity. This suggests potential applications in cancer therapy and the development of novel anticancer drugs (Zheng et al., 2011).

Antimicrobial Activity

Synthesis and characterization of novel indole-based derivatives reveal antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents. This highlights the versatility of indole compounds in addressing various therapeutic needs, including fighting bacterial and fungal infections (Nagarapu & Pingili, 2014).

EGFR Inhibition and Anti-Cancer Activity

Pyrazolinyl-indole derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), showing remarkable cytotoxic activities against a range of cancer cell lines. This research underscores the potential of indole derivatives in targeted cancer therapies, particularly in overcoming drug resistance and improving treatment outcomes (Khalilullah et al., 2022).

properties

IUPAC Name

2,3-dihydroindol-1-yl-(1-phenyl-4,5-dihydrofuro[2,3-g]indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-24(26-14-12-16-6-4-5-9-20(16)26)22-19-10-11-21-18(13-15-29-21)23(19)27(25-22)17-7-2-1-3-8-17/h1-9,13,15H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEHJNBHCXXOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C3=C1C(=NN3C4=CC=CC=C4)C(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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